

linamarin chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Linamarin*
Cat. No.: B1675462

[Get Quote](#)

Linamarin: A Comprehensive Technical Guide

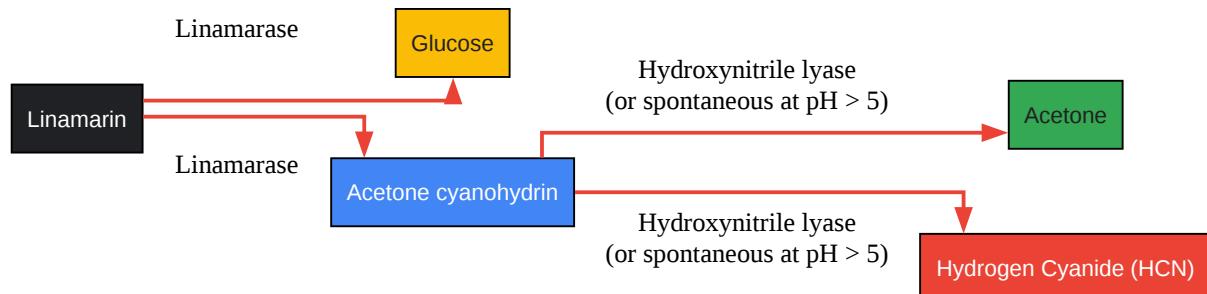
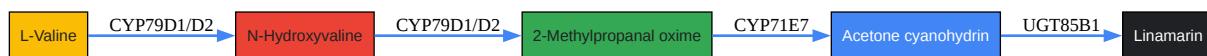
For Researchers, Scientists, and Drug Development Professionals

Introduction

Linamarin, a cyanogenic glucoside, is a naturally occurring compound predominantly found in plants such as cassava (*Manihot esculenta*), lima beans (*Phaseolus lunatus*), and flax (*Linum usitatissimum*).^{[1][2]} As a glucoside of acetone cyanohydrin, it plays a role in plant defense mechanisms.^[1] Upon enzymatic hydrolysis, **linamarin** releases hydrogen cyanide (HCN), a potent toxin. This duality of a seemingly inert precursor and a highly toxic product makes **linamarin** a significant subject of research in toxicology, food science, and drug development. This technical guide provides an in-depth overview of the chemical structure, properties, biosynthesis, and enzymatic degradation of **linamarin**, along with detailed experimental protocols for its study.

Chemical Structure and Properties

Linamarin, with the chemical formula $C_{10}H_{17}NO_6$, is systematically named 2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-propanenitrile.^[3] It is also known by its synonym, Phaseolunatin. The molecule consists of a β -D-glucopyranose moiety linked to an acetone cyanohydrin aglycone.



Physicochemical Properties of Linamarin

A summary of the key physicochemical properties of **linamarin** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanenitrile	[3]
Synonyms	Phaseolunatin, α -Hydroxyisobutyronitrile β -D-glucopyranoside	
Molecular Formula	$C_{10}H_{17}NO_6$	[3]
Molecular Weight	247.25 g/mol	[3]
Appearance	Colorless needles	Wikipedia
Melting Point	143-144 °C	Wikipedia
Boiling Point	Data not available (likely decomposes)	
Solubility	Good in water and cold alcohol. Soluble in hot acetone. Slightly soluble in hot ethyl acetate, ether, benzene, and chloroform. Practically insoluble in petroleum ether.	
pKa	Data not available	

Biosynthesis and Signaling Pathway

The biosynthesis of **linamarin** in plants, particularly in cassava, originates from the amino acid L-valine. The pathway involves a series of enzymatic conversions catalyzed by cytochrome P450 enzymes and a glucosyltransferase.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Linamarin - Wikipedia [en.wikipedia.org]
- 2. Linamarin [bionity.com]
- 3. Biosynthesis of the Cyanogenic Glucosides Linamarin and Lotaustralin in Cassava: Isolation, Biochemical Characterization, and Expression Pattern of CYP71E7, the Oxime-Metabolizing Cytochrome P450 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. To cite this document: BenchChem. [linamarin chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1675462#linamarin-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1675462#linamarin-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com